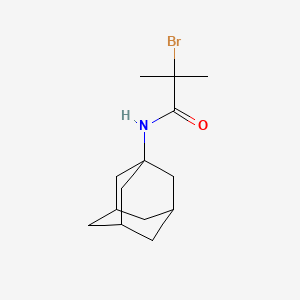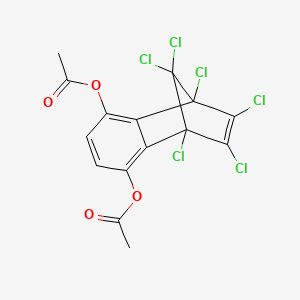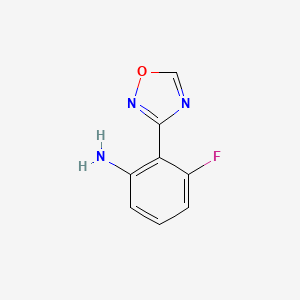
3-Fluor-2-(1,2,4-Oxadiazol-3-yl)anilin
Übersicht
Beschreibung
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is an aromatic heterocyclic compound with the molecular formula C8H6FN3O.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Zukünftige Richtungen
The future directions of research involving 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline could involve further exploration of its potential biological activities, particularly its anticancer properties . As with all research chemicals, it’s crucial to continue studying its safety profile and potential applications in various fields.
Wirkmechanismus
Target of Action
The primary targets of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline are cancer cells . This compound has shown promising anticancer activity when evaluated against human cancer cell lines . It has also demonstrated a robust inhibitory effect against the EGFR wild-type enzyme .
Mode of Action
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline interacts with its targets by inhibiting key enzymes and pathways involved in cancer cell proliferation . It acts on enzymes like thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, thymidine phosphorylase to stop proliferation . It also inhibits telomerase activity, focal adhesion kinase (FAK) inhibitors, targets thymidylate synthase, inhibits B-cell lymphoma 2, inhibits NF-kB signaling pathway and targets tubulin polymerization .
Biochemical Pathways
The compound affects various biochemical pathways involved in cancer cell proliferation and survival. These include pathways related to DNA synthesis, cell cycle regulation, and apoptosis . By inhibiting these pathways, the compound disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
The compound’s molecular weight is 17915 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is the inhibition of cancer cell proliferation and the induction of cancer cell death . The compound has shown promising anticancer activity in in-vitro studies, with IC50 values observed for in-vitro anti-cancer activities being 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Biochemische Analyse
Biochemical Properties
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline can impact cell proliferation and survival. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific proteins within the cell.
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that prolonged exposure to 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level.
Metabolic Pathways
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its concentration in different cellular regions can influence its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoroaniline with a nitrile oxide precursor under controlled conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole linked 5-fluorouracil exhibit similar biological activities and are used in anticancer research.
Fluoroaniline Derivatives: Other fluoroaniline compounds also show diverse biological activities and are used in various chemical syntheses.
Uniqueness
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is unique due to its specific combination of a fluorine atom, an oxadiazole ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Eigenschaften
IUPAC Name |
3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-5-2-1-3-6(10)7(5)8-11-4-13-12-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIONXUYNTVUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NOC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384426 | |
| Record name | 3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-63-4 | |
| Record name | 3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


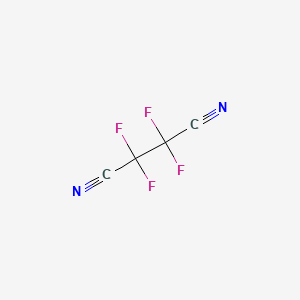
![N-[(4-chlorobenzoyl)oxy]-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide](/img/structure/B1621094.png)

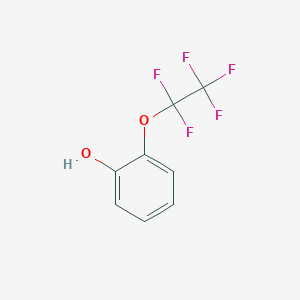
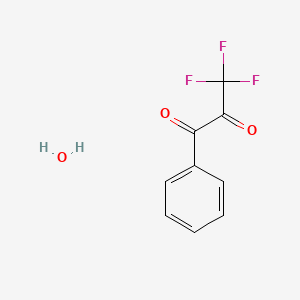
![3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B1621103.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1621105.png)
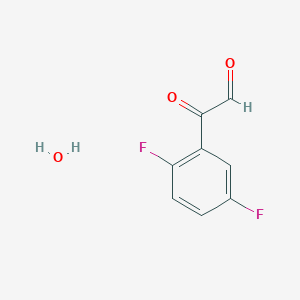
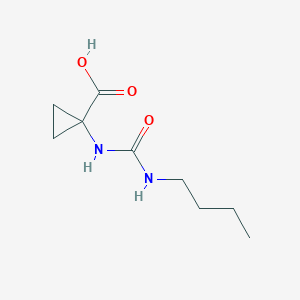

![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)
